t-Boc-N-Amido-PEG3-propargyl
Overview
Description
T-Boc-N-Amido-PEG3-propargyl is a PEG derivative containing a propargyl group and a t-Boc protected amine group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc protected amine can be deprotected under mild acidic conditions .
Synthesis Analysis
The propargyl group in t-Boc-N-Amido-PEG3-propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis
The molecular formula of t-Boc-N-Amido-PEG3-propargyl is C14H25NO5 . It has a molecular weight of 287.4 g/mol .Chemical Reactions Analysis
T-Boc-N-Amido-PEG3-propargyl can participate in copper catalyzed Click Chemistry reactions with biomolecules that contain azide . Under mild acidic conditions, the t-Boc group can be removed to yield the free amine .Physical And Chemical Properties Analysis
T-Boc-N-Amido-PEG3-propargyl has a molecular weight of 287.35 . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Gene Delivery Vectors
t-Boc-N-Amido-PEG3-propargyl and its derivatives are utilized in developing gene delivery vectors. PEGylated bioreducible poly(amido amine)s, for instance, are crafted using a method involving mono-tert-butoxycarbonyl (Boc) PEG diamine. These vectors form stable, nano-scaled PEGylated polyplexes and exhibit low cytotoxicity, making them suitable for gene delivery applications (Lin & Engbersen, 2011).
Novel Polyethylene Glycol Synthesis
Research has been conducted on synthesizing novel branched polyethylene glycols using t-butyloxycarbonyl (Boc) protected moieties. These involve linking linear PEG chains through specific chemical groups, which contributes to the development of new polyethylene glycol structures with potential applications in biomedicine and other fields (Li Ke-liang, 2007).
Chiral Compound Synthesis
The compound also plays a role in the synthesis of chiral t-Boc protected propargylic amines. These intermediates are used for the stereoselective synthesis of γ-functionalized (E)-allylic amines, which are valuable in creating chiral compounds with various pharmaceutical and chemical applications (Reginato et al., 1996).
Targeted Gene Delivery
t-Boc-N-Amido-PEG3-propargyl is used in targeted gene delivery systems. For example, epidermal growth factor-PEG functionalized poly(amido amine) dendrons are created for targeted gene delivery, enhancing the efficiency of gene transfer (Yu et al., 2011).
Biopolymer Functionalization
This compound is instrumental in the functionalization of biopolymers. Such functionalization is essential for various biomedical applications, including drug delivery and tissue engineering. This involves the synthesis of functional poly(2-oxazoline)s and other polymers with specific characteristics for biomedical uses (Mees & Hoogenboom, 2015).
siRNA Delivery
In the realm of RNA interference therapies, t-Boc-N-Amido-PEG3-propargyl based polymers are explored for efficient siRNA delivery. PEGylated poly(amido amine)s with disulfide linkages show promise in forming complexes that effectively deliver siRNA to target cells, combining gene silencing efficacy with minimal toxicity (Vader et al., 2011).
Future Directions
T-Boc-N-Amido-PEG3-propargyl is a promising compound in the field of drug delivery due to its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . Its use as a PEG-based PROTAC linker in the synthesis of PROTACs also presents interesting possibilities for the development of targeted therapy drugs .
properties
IUPAC Name |
tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-7-17-9-11-19-12-10-18-8-6-15-13(16)20-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRULGOPBBCYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-Amido-PEG3-propargyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.